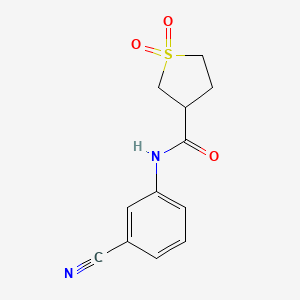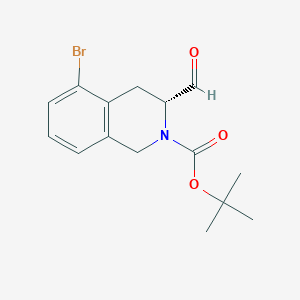![molecular formula C15H12N2O5 B14914262 2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carbamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the carbamoyl group. One common method involves the nitration of 3-aminobenzoic acid to form 3-nitrobenzoic acid, which is then reacted with 4-methylphenyl isocyanate to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the carbamoylation step.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 2-{[(4-methylphenyl)amino]carbonyl}-3-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-methylphenylamine and 3-nitrobenzoic acid.
Scientific Research Applications
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-fluorophenyl)amino]carbonyl}-3-nitrobenzoic acid
Uniqueness
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9-5-7-10(8-6-9)16-14(18)13-11(15(19)20)3-2-4-12(13)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
InChI Key |
ITGWLVOTIADMET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)





![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B14914258.png)
